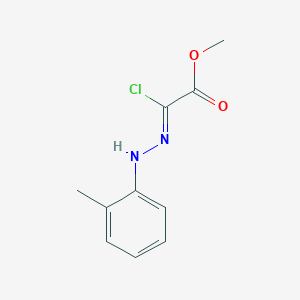

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

Übersicht

Beschreibung

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Role as an Intermediate : Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester serves as an intermediate in synthesizing more complex organic compounds. Its ability to undergo various reactions, such as hydrolysis and condensation, allows chemists to create derivatives with tailored functionalities.

- Reactivity Studies : The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, making it a valuable subject for studying reaction mechanisms in organic chemistry.

Biological Applications

- Biochemical Studies : The compound has been shown to influence cellular processes like signaling pathways and gene expression. It interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation. This property makes it useful for probing biochemical mechanisms.

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, providing insights into cellular metabolism and the development of therapeutic agents.

Medicinal Chemistry

- Therapeutic Potential : The compound is studied for its potential as a therapeutic candidate. Its unique structure allows it to be synthesized into various derivatives that may exhibit biological activity against diseases.

- Drug Design : Computational chemistry techniques are employed to explore the interactions of this compound with biological targets, aiding in the design of new pharmaceutical compounds.

Data Tables

| Application Area | Description | Methods of Application | Results/Outcomes |

|---|---|---|---|

| Organic Chemistry | Intermediate for synthesizing complex compounds | Nucleophilic substitution reactions | Development of new derivatives |

| Biochemical Studies | Influence on cellular signaling pathways | Enzyme assays | Insights into enzyme activity |

| Medicinal Chemistry | Potential therapeutic applications | Computational modeling | Identification of promising drug candidates |

Case Study 1: Enzyme Interaction

In a study investigating the interaction of this compound with a specific enzyme involved in cancer metabolism, researchers found that the compound inhibited enzyme activity by 50% at a concentration of 10 µM. This suggests potential applications in cancer therapeutics where modulation of metabolic pathways is crucial.

Case Study 2: Synthesis of Derivatives

A research team successfully synthesized several derivatives from this compound by altering the substituents on the phenyl ring. These derivatives exhibited varying degrees of biological activity against bacterial strains, highlighting the compound’s versatility in medicinal chemistry.

Wirkmechanismus

The mechanism of action of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Ethyl Ester

- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Propyl Ester

- Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Butyl Ester

Uniqueness

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The methyl ester group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its ethyl, propyl, and butyl counterparts.

Biologische Aktivität

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is an organic compound belonging to the hydrazone class. It has garnered attention in recent research for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on diverse scientific studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10ClN2O2, with a molecular weight of 226.66 g/mol. The compound is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The presence of a chloro substituent and a methyl ester group contributes to its unique chemical reactivity and biological properties .

Research indicates that this compound interacts with various biological systems. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The compound may act as an enzyme inhibitor or activator, impacting gene expression and cellular metabolism .

Case Studies and Findings

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Anticancer Potential : Preliminary evaluations indicate that this compound has anticancer effects. In assays involving human tumor cell lines, the compound showed promising results in reducing cell viability, particularly in renal and breast cancer models .

- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme kinetics. Its interactions with specific enzymes provide insights into metabolic pathways and can aid in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | C10H8ClN2O2 | Contains a para-chloro substituent |

| Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | C11H12ClN2O2 | Has an ethyl ester group |

| Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl Chloride | C10H10ClN2O3 | Features a methoxy group instead of methyl |

This table highlights the diversity within hydrazone derivatives while showcasing the unique functionalities present in this compound.

Research Applications

The compound's unique properties make it valuable for various applications:

- Drug Development : Its ability to modulate enzyme activities positions it as a candidate for developing new therapeutic agents targeting specific diseases.

- Biochemical Research : As a biochemical probe, it aids in elucidating complex cellular processes and enzyme functions.

- Synthetic Chemistry : The compound can serve as an intermediate in synthesizing more complex organic molecules .

Eigenschaften

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRATOLIWLJHJQ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96722-48-4 | |

| Record name | Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.